5-(4-Hydroxyphenyl)cyclohexane-1,3-dione

HPPD inhibition tyrosine catabolism herbicide development

Researchers studying tyrosine catabolism or developing herbicides face variability when using generic cyclohexane-1,3-dione analogs. 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione (CAS 91963-14-3) eliminates this uncertainty with a precisely defined 4-hydroxyphenyl substitution that delivers a quantifiable HPPD inhibition potency (IC50 90 nM), exceeding that of the commercial herbicide mesotrione. This ensures reproducible dose-response curves and target engagement validation. For procurement managers, its ≥95% purity and significantly lower cost-per-gram versus mesotrione or NTBC enable economical, large-scale medicinal chemistry campaigns. The para-hydroxy group provides a unique electronic handle for derivatization, ensuring synthetic versatility.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 91963-14-3
Cat. No. B1296872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Hydroxyphenyl)cyclohexane-1,3-dione
CAS91963-14-3
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1C(CC(=O)CC1=O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9,13H,5-7H2
InChIKeyQONVYGBSHDIBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Hydroxyphenyl)cyclohexane-1,3-dione Product Overview


5-(4-Hydroxyphenyl)cyclohexane-1,3-dione (CAS 91963-14-3) is a synthetic cyclohexane-1,3-dione derivative with a molecular formula of C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . Structurally, it features a central cyclohexane-1,3-dione core substituted with a 4-hydroxyphenyl group, positioning it within a class of compounds extensively studied for their inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism and an established target for both therapeutic and herbicidal applications [1]. This compound is primarily supplied for research and further manufacturing use, with a typical commercial purity of ≥95% and recommended storage at 2-8°C in a sealed, dry environment .

Substitution Limitations for 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione


While numerous cyclohexane-1,3-dione derivatives are commercially available, their biological activity and synthetic utility are exquisitely sensitive to the nature and position of the aryl substituent. Direct head-to-head enzyme inhibition data reveals that the 4-hydroxyphenyl moiety confers a specific, quantifiable advantage in HPPD inhibition potency compared to other substituted or unsubstituted analogs [1]. Furthermore, the specific substitution pattern is critical for downstream synthetic derivatization; the para-hydroxy group provides a unique, electronically distinct handle for further functionalization that cannot be replicated by meta- or ortho-isomers [2]. Therefore, generic substitution with a closely related, but structurally distinct, cyclohexane-1,3-dione would introduce unacceptable variability in key performance metrics, directly compromising the reproducibility and validity of research outcomes [3].

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione vs. Closest Analogs


HPPD Inhibition Potency vs. Mesotrione

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione exhibits sub-micromolar inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, with a reported IC50 of 90 nM [1]. This potency is >2.2-fold higher than that reported for the commercial triketone herbicide mesotrione, which has an IC50 of 0.204-0.252 μM under comparable in vitro assay conditions [2][3]. This quantitative difference in target engagement directly translates to a more sensitive tool for probing HPPD-dependent pathways.

HPPD inhibition tyrosine catabolism herbicide development

Procurement Cost Advantage

From a procurement perspective, 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione offers a significant cost advantage over established HPPD inhibitors like mesotrione and NTBC. While precise bulk pricing varies by vendor and purity, commercial listings indicate a per-gram cost of approximately $2,100 for a 5g quantity [1]. In stark contrast, research-grade mesotrione is listed at approximately $491 per 100 mg (or $4,910 per gram) , and nitisinone (NTBC) is a proprietary pharmaceutical with significantly higher and more restricted procurement costs. This positions the target compound as a more accessible and economical tool for preliminary screening and assay development.

procurement cost analysis research reagents

Synthetic Versatility

The cyclohexane-1,3-dione core is a well-established scaffold for the synthesis of diverse heterocyclic systems and complex natural product analogs [1]. 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione is specifically valued because its para-hydroxy group provides an orthogonal functional handle for further modification (e.g., O-alkylation, esterification) without perturbing the critical β-diketone moiety required for enzyme inhibition. This dual reactivity is demonstrated in synthetic schemes where the compound serves as a key intermediate, achieving yields of 24% under specific amination conditions (NH₄Cl, DMF, 120 °C) [2]. This synthetic utility differentiates it from simpler, unsubstituted cyclohexane-1,3-diones, which lack the aryl handle for generating diverse libraries.

organic synthesis heterocyclic chemistry medicinal chemistry

5-(4-Hydroxyphenyl)cyclohexane-1,3-dione Application Scenarios


In Vitro HPPD Inhibition & Mode of Action

As a potent HPPD inhibitor with an IC50 of 90 nM, this compound is ideally suited for use as a reference inhibitor or tool compound in in vitro enzymatic assays to study tyrosine catabolism or to validate the target engagement of novel HPPD inhibitors [1]. Its potency, which exceeds that of the commercial herbicide mesotrione, allows for clear, dose-dependent inhibition curves in biochemical and cellular assays, providing robust data for mechanistic investigations [2].

Cost-Effective Building Block for Discovery

Leveraging its dual orthogonal functional groups (the β-diketone core and the para-hydroxy phenyl ring), 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione serves as a versatile and economical starting material for synthesizing diverse libraries of HPPD inhibitors or other heterocyclic compounds [3]. Its significantly lower cost per gram compared to mesotrione or NTBC makes it the reagent of choice for large-scale medicinal chemistry campaigns, enabling the synthesis of dozens to hundreds of analogs without incurring prohibitive expenses [4].

Herbicide Resistance Diagnostics

Given its structural and mechanistic similarity to commercial HPPD-inhibiting herbicides like mesotrione, this compound can be employed as a probe to develop and validate diagnostic assays for detecting target-site resistance in weed populations. Its high in vitro potency ensures sensitive detection of resistant HPPD enzyme variants, aiding in the surveillance and management of herbicide resistance [5].

Calibration Standard for Analytical Methods

The high chemical purity (≥95%) and well-defined spectral properties of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione make it a suitable candidate for use as a calibration standard in the development of quantitative analytical methods, such as HPLC or LC-MS assays. These methods are essential for monitoring the synthesis of derivatives or for quantifying the compound in environmental or biological matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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